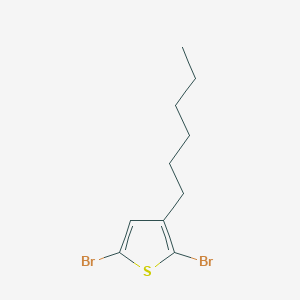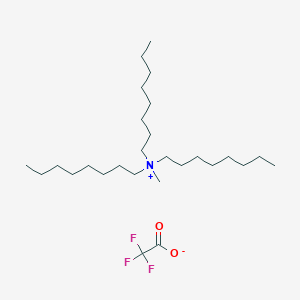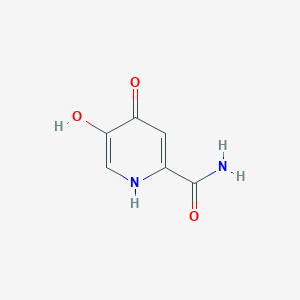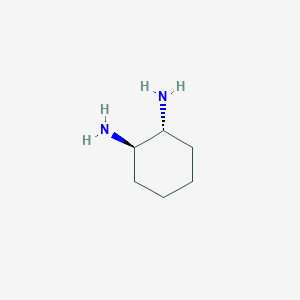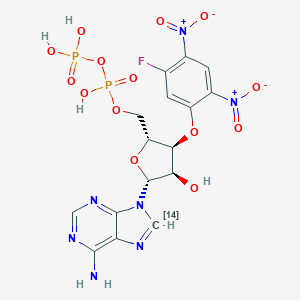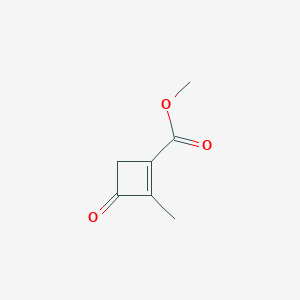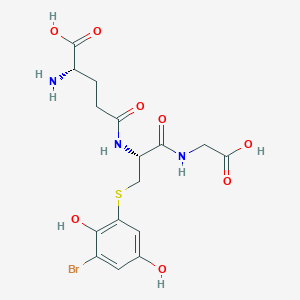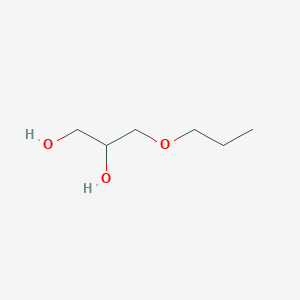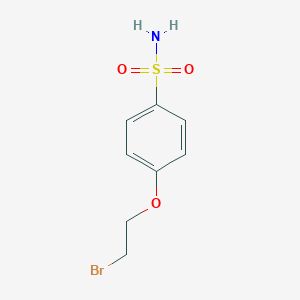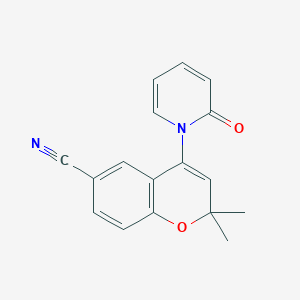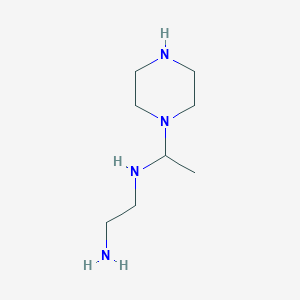
N1-(1-(Piperazin-1-yl)ethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H20N4. It is also known by other names such as N-[2-(1-piperazinyl)ethyl]ethylenediamine. This compound is characterized by the presence of both piperazine and ethylenediamine functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. One common method includes the use of diethylenetriamine as a starting material, which undergoes a series of reactions to introduce the piperazine moiety . The reaction conditions often involve heating and the use of solvents such as DMSO or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: A related compound with similar functional groups but lacking the piperazine moiety.
Piperazine: A simpler compound that forms the basis for the piperazine moiety in N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine.
Uniqueness
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to the presence of both piperazine and ethylenediamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
114289-17-7 |
|---|---|
Molekularformel |
C8H20N4 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3 |
InChI-Schlüssel |
NBVFZTVREXMIIP-UHFFFAOYSA-N |
SMILES |
CC(NCCN)N1CCNCC1 |
Kanonische SMILES |
CC(NCCN)N1CCNCC1 |
Key on ui other cas no. |
18246-33-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



